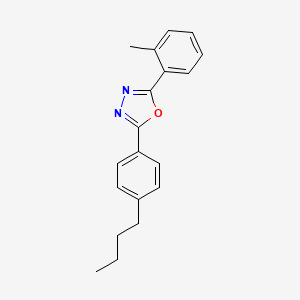![molecular formula C14H11N3O3S B11709293 Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]- CAS No. 56437-98-0](/img/structure/B11709293.png)
Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrobenzoyl)-1-phenylthiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a nitrobenzoyl group attached to the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzoyl)-1-phenylthiourea typically involves the reaction of 4-nitrobenzoyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 3-(4-nitrobenzoyl)-1-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrobenzoyl)-1-phenylthiourea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Reduction Reagents: Hydrogen gas, palladium on carbon, or other suitable reducing agents.
Substitution Reagents: Alkyl halides or acyl halides in the presence of a base.
Major Products
Reduction Product: 3-(4-Aminobenzoyl)-1-phenylthiourea.
Substitution Products: Various substituted thiourea derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Nitrobenzoyl)-1-phenylthiourea has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-nitrobenzoyl)-1-phenylthiourea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiourea moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitrobenzoyl)-1-phenylthiourea: Unique due to the presence of both nitrobenzoyl and thiourea groups.
4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of various nitrobenzoyl derivatives.
Phenylthiourea: A simpler thiourea derivative without the nitrobenzoyl group.
Uniqueness
3-(4-Nitrobenzoyl)-1-phenylthiourea is unique due to its combination of a nitrobenzoyl group and a thiourea moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
56437-98-0 |
|---|---|
Formule moléculaire |
C14H11N3O3S |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
4-nitro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-6-8-12(9-7-10)17(19)20)16-14(21)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,18,21) |
Clé InChI |
CLUCQDRQMGVTGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)



![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
